N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-11-7-8-13(9-14(11)18)19-15(22)10-23-17-20-16(21-24-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPCXTYANNPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and pain management. This article explores its biological activity, including cytotoxic effects against cancer cell lines, antinociceptive properties, and antimicrobial activities.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety linked to an acetamide group. Its molecular formula is with a molecular weight of approximately 283.79 g/mol. The presence of the chloro and methyl groups on the phenyl ring contributes to its biological activity.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound, against different cancer cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound I | MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| Compound II | HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
In a study published in PMC, it was reported that derivatives similar to this compound exhibited significant growth inhibition in MCF-7 cells and induced apoptosis through cell cycle arrest mechanisms .
Antinociceptive Activity
The antinociceptive properties of this compound have also been investigated through various animal models. The following results were observed:
- Hot Plate Test : The compound significantly increased reaction times in mice, indicating central analgesic activity.
- Tail Clip Test : Similar enhancements in response latencies were noted.
- Acetic Acid-Induced Writhing Test : A marked reduction in writhing responses was observed, suggesting peripheral analgesic effects.
These findings indicate that the compound may exert its antinociceptive effects through both central and peripheral mechanisms .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several pathogens:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
| Escherichia coli | 10 |
These results indicate that the compound possesses notable antimicrobial activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibit anti-inflammatory properties. For instance, molecular docking studies have suggested that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies revealed promising interactions with the enzyme's active site, indicating potential for further optimization and development as therapeutic agents against inflammatory diseases .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives of similar thiadiazol compounds have been evaluated for their antimicrobial properties using turbidimetric methods, revealing notable activity against resistant strains .
Anticancer Activity
This compound and its analogs have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF7 and HCT116. The mechanism involves disrupting mitochondrial function and altering cell cycle progression, leading to increased apoptotic cell populations .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine substituent at position 3 | Enhances lipophilicity and bioavailability |
| Methyl group at position 4 | Improves binding affinity to target proteins |
| Thiadiazole moiety | Contributes to antimicrobial and anticancer activities |
The presence of specific functional groups significantly influences the biological activity of the compound, making SAR studies essential for developing more potent derivatives.
Case Study 1: Anti-inflammatory Properties
A study evaluated a series of thiadiazole derivatives for their anti-inflammatory effects through in silico docking and in vitro assays. The results indicated that N-(3-chloro-4-methylphenyl)-2-[thiadiazolylsulfanyl] derivatives exhibited significant inhibition of 5-lipoxygenase activity, suggesting their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[thiadiazolylsulfanyl]acetamide were tested against various bacterial strains. The findings demonstrated that certain derivatives displayed substantial antimicrobial activity, making them candidates for further development in treating infections caused by resistant bacteria .
Case Study 3: Anticancer Mechanisms
Research focusing on the anticancer properties of similar compounds revealed that they could effectively induce apoptosis in cancer cell lines through mitochondrial pathways. This study utilized flow cytometry to analyze apoptotic markers post-treatment with these compounds, confirming their potential as anticancer therapeutics .
Comparison with Similar Compounds
Core Heterocycle Variations
The thiadiazole ring in the target compound distinguishes it from triazole- or oxadiazole-containing analogs. For example:
- N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (): Shares the thiadiazole core but substitutes the 3-chloro-4-methylphenyl group with a 4-ethoxyphenyl moiety. This analog was isolated from Gnaphalium polycaulon and may exhibit anti-inflammatory properties .
- Triazole-based analogs (): Compounds like VUAA-1 and OLC-12 replace the thiadiazole with a triazole ring, enhancing Orco channel agonism in insects .
Substituent Modifications on the Aromatic Ring
Variations in the phenyl group substituents significantly influence bioactivity:
- N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Features a pyridinyl-triazole system and a 3-chloro-2-methylphenyl group. Such pyridine substitutions are linked to improved solubility and target binding .
- N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Replaces thiadiazole with oxadiazole and introduces an indole moiety, showing α-glucosidase inhibition (IC₅₀: 12.3 µM) .
Data Table: Key Structural and Functional Parameters of Analogs
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
